molecular formula C11H12ClNO2 B7907754 1-(2-Chloro-4-pyridyl)-1,5-hexanedione

1-(2-Chloro-4-pyridyl)-1,5-hexanedione

Cat. No.: B7907754
M. Wt: 225.67 g/mol
InChI Key: WNSPPOAPQDYPKR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-pyridyl)-1,5-hexanedione is an organic compound that features a pyridine ring substituted with a chlorine atom and a hexanedione chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-pyridyl)-1,5-hexanedione typically involves the reaction of 2-chloro-4-pyridine with hexanedione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

For industrial production, the process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-pyridyl)-1,5-hexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Chloro-4-pyridyl)-1,5-hexanedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-pyridyl)-1,5-hexanedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-pyridyl)-3-phenylurea: Another compound with a pyridine ring and a chlorine atom, used as a plant growth regulator.

    2-Chloro-4-pyridyl methanol: A related compound with a hydroxyl group instead of the hexanedione chain.

Uniqueness

1-(2-Chloro-4-pyridyl)-1,5-hexanedione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexanedione chain and pyridine ring with a chlorine atom make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)hexane-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)3-2-4-10(15)9-5-6-13-11(12)7-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSPPOAPQDYPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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